N-Methyl Tertiary Amide vs. Secondary Amide: Hydrogen-Bond Donor Elimination and Its Pharmacokinetic Consequences
CAS 1049422-85-6 possesses a tertiary N-methyl-N-benzyl carboxamide at position 3, in contrast to the secondary amide (NH-CH₂Ph) in its closest structural analog CAS 1049420-50-9. This single N-methylation eliminates one hydrogen-bond donor (HBD). In drug discovery, reduction of HBD count is a well-established strategy to improve passive membrane permeability and oral bioavailability [1]. The N-methyl group also introduces conformational restriction via A₁,₃ strain, which can pre-organize the bioactive conformation for target engagement. While direct experimental permeability or metabolic stability data for CAS 1049422-85-6 are not available in the peer-reviewed literature, the physicochemical principle is well-established: tertiary amides of this type typically exhibit 1.5- to 3-fold higher Caco-2 Papp values compared to their secondary amide counterparts when molecular weight and lipophilicity are controlled [1]. For procurement decisions, this means CAS 1049422-85-6 is the appropriate choice when the screening cascade requires reduced HBD count or when the secondary amide analog has shown poor cellular permeability in preliminary assays.
| Evidence Dimension | Hydrogen-bond donor count (HBD) – impact on predicted passive permeability |
|---|---|
| Target Compound Data | HBD = 0 (tertiary amide, no NH); Molecular weight = 377.5 g·mol⁻¹; cLogP estimated ~3.5–4.0 |
| Comparator Or Baseline | CAS 1049420-50-9 (des-N-methyl analog): HBD = 1 (secondary amide NH); Molecular weight = 363.4 g·mol⁻¹; cLogP estimated ~2.8–3.3 |
| Quantified Difference | ΔHBD = –1; predicted cLogP increase ≈ 0.5–0.8 log units; anticipated 1.5–3× improvement in passive permeability based on established HBD-permeability correlations in the medicinal chemistry literature. |
| Conditions | Class-level inference based on established medicinal chemistry principles (Lipinski et al., 2001; Waring, 2010). Direct head-to-head experimental comparison data are not available for this specific compound pair. |
Why This Matters
When procuring compounds for permeability-limited target engagement screens, the tertiary amide in CAS 1049422-85-6 reduces HBD burden, a key determinant of cell penetration that the secondary amide analog cannot match.
- [1] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
